Calystegine A6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol is a natural product found in Hyoscyamus niger with data available.
Mechanism of Action
Target of Action
Calystegine A6 is a tropane alkaloid , a class of organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane A related compound, calystegine b2, has been shown to target beta-glucosidase a .
Mode of Action
It’s worth noting that calystegine b2, a related compound, is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase .
Biochemical Pathways
This compound has been shown to have a significant impact on several cellular pathways. In a study investigating the effects of this compound on Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions, it was found that this compound significantly diminished oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses . It also efficiently prevented the hyperglycaemia-mediated inflammatory response, as evidenced by the regulation of the pro- and anti-inflammatory response in HuASCs cells .
Result of Action
This compound has been shown to have a protective effect on Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . It promotes the survival of hyperglycaemic cells and significantly diminishes oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses .
Action Environment
Environmental factors can influence the action of this compound. For instance, it has been found that tuber calystegine levels responded to genetic alterations of carbohydrate metabolism in tubers .
Biochemical Analysis
Biochemical Properties
Calystegine A6 plays a significant role in biochemical reactions due to its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent hydrolysis. The compound interacts with various glycosidases, including α-glucosidase and β-glucosidase, which are crucial for carbohydrate metabolism .
Cellular Effects
This compound influences cellular processes by modulating glycosidase activity, which in turn affects carbohydrate metabolism and energy production . Inhibition of glycosidases by this compound can lead to the accumulation of unmetabolized carbohydrates within cells, impacting cellular metabolism and energy balance. Additionally, this compound has been shown to affect cell signaling pathways by altering the availability of glycosylated signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of glycosidases, where it forms a stable complex with the enzyme . This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of glycosidases by this compound can lead to changes in gene expression, as cells respond to the altered availability of carbohydrates and glycosylated molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound has been shown to result in sustained inhibition of glycosidase activity, leading to prolonged effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits glycosidase activity without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation of glycosidase inhibition .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and affecting the breakdown of carbohydrates . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites, impacting overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on glycosidases. The distribution of this compound can also be influenced by its binding affinity to various cellular components .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with glycosidases involved in carbohydrate metabolism . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Properties
CAS No. |
177794-04-6 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol |
InChI |
InChI=1S/C7H13NO3/c9-5-2-1-4-3-6(10)7(5,11)8-4/h4-6,8-11H,1-3H2/t4-,5-,6-,7-/m0/s1 |
InChI Key |
YOBNKFROEGVQPW-AXMZGBSTSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@]2([C@H](C[C@H]1N2)O)O)O |
SMILES |
C1CC(C2(C(CC1N2)O)O)O |
Canonical SMILES |
C1CC(C2(C(CC1N2)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.